2,6-Dimethyltetraline

Vue d'ensemble

Description

2,6-Dimethyltetraline is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,6-Dimethyltetraline, a polycyclic aromatic hydrocarbon, has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and pharmacological evaluations to elucidate the compound's biological activity, particularly its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

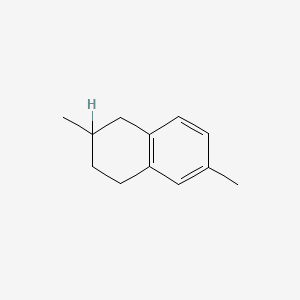

This compound belongs to the tetralin family, characterized by a bicyclic structure consisting of a six-membered aromatic ring fused to a five-membered cyclopentane ring. Its molecular formula is , and it exhibits properties typical of polycyclic aromatic hydrocarbons, including hydrophobicity and potential for metabolic activation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a synthesis of various tetralone derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds derived from tetralone structures exhibited IC50 values ranging from 10 μM to 50 μM in these assays, indicating moderate to strong activity against tumor cells .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. Research indicates that related compounds can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain tetralone derivatives possess AChE inhibition activities with IC50 values as low as 101.48 μg/mL . This suggests potential therapeutic avenues for managing cognitive decline associated with neurodegeneration.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies. Notably, certain derivatives have demonstrated significant antifungal activity against pathogens like Botrytis cinerea and Microsporum violaceum, with zones of inhibition measured through agar diffusion assays . This positions this compound as a candidate for developing new antifungal agents.

Enzyme Inhibition

The biological activities of this compound are largely attributed to its ability to interact with specific enzymes. For example, inhibition of cytochrome P450 enzymes has been noted, which are crucial in drug metabolism and cancer therapy . The mechanism involves hydrophobic interactions between the compound and the active site of the enzyme, leading to altered metabolic pathways that can inhibit tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound derivatives. Variations in substituent groups on the tetralin structure significantly influence biological activity. For instance, modifications at the 1-position or 4-position on the tetralin ring have shown enhanced anticancer properties compared to unsubstituted analogs .

Clinical Implications

A recent clinical study evaluated the safety and effectiveness of dimethyl fumarate (DMF), a related compound used in treating multiple sclerosis. Although not directly related to this compound, it highlights the importance of similar compounds in therapeutic settings . The findings suggest that derivatives may offer favorable safety profiles while exhibiting significant biological activity.

Toxicological Studies

Toxicological evaluations conducted on tetralin compounds indicate varying degrees of renal and hepatic toxicity at high concentrations. Long-term exposure studies in rodents have shown alterations in liver and kidney weights alongside biochemical markers indicative of organ stress . Such findings underscore the necessity for careful dose management in potential therapeutic applications.

Data Summary

| Activity | IC50 Value | Cell Line/Pathogen |

|---|---|---|

| AChE Inhibition | 101.48 μg/mL | Neurodegenerative disease models |

| Anticancer Activity | 10 - 50 μM | MCF-7, HepG2 |

| Antifungal Activity | Zones of inhibition | Botrytis cinerea, Microsporum violaceum |

Applications De Recherche Scientifique

Poly(2,6-Dimethyl-1,4-Phenylene Oxide) (PPO)

One of the most significant applications of 2,6-dimethyltetraline is its role in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). PPO is a high-performance thermoplastic known for its thermal stability and mechanical strength. The incorporation of this compound into PPO enhances its properties:

- Thermal Stability : PPO exhibits improved thermal resistance when synthesized with this compound as a precursor. Studies have shown that films made from PPO can withstand higher temperatures without degradation .

- Mechanical Properties : The addition of this compound improves the tensile strength and elasticity of PPO films. This makes them suitable for applications in automotive and aerospace industries where material performance under stress is critical .

Co-Crystalline Phases

Research has also demonstrated that this compound can form co-crystalline phases with other low-molecular-mass guest molecules. These co-crystalline materials exhibit unique physical properties that can be exploited in various applications such as:

- Optoelectronic Devices : The co-crystallization process can enhance the optical properties of materials used in devices like LEDs and solar cells.

- Membrane Technology : Co-crystalline phases can improve the permeability and selectivity of membranes used in filtration processes.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies involving animal models have shown that exposure to high concentrations can lead to various health effects:

- Renal Toxicity : Research indicates that exposure to tetralin derivatives like this compound can cause renal injury characterized by increased levels of specific enzymes and alterations in kidney weight .

- Carcinogenic Potential : Long-term studies have assessed the carcinogenic potential of tetralin compounds. While initial findings suggest minimal risk at low exposure levels, further research is necessary to fully understand the implications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Polymer Chemistry | Synthesis of PPO using this compound | Enhanced thermal stability and mechanical strength |

| Co-Crystalline Phases | Formation with low-molecular-mass guest molecules | Improved optical properties for optoelectronics |

| Toxicological Studies | Assessment of health effects from exposure | Risk of renal injury and potential carcinogenicity |

Analyse Des Réactions Chimiques

Dehydrogenation to 2,6-Dimethylnaphthalene

Dehydrogenation is the most industrially significant reaction of 2,6-dimethyltetralin, yielding 2,6-dimethylnaphthalene (2,6-DMN), a precursor for polyethylene naphthalate (PEN) production.

Key Reaction Conditions and Catalysts

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| Pt/Ba/K on L-zeolite | 400–500 | 1–5 | 72 | 88 | |

| Pd/AlO | 350 | 10 | 65 | 78 | |

| Sulfided Ni-Mo/AlO | 300–350 | 15 | 81 | 92 |

-

Mechanism : The reaction proceeds via sequential abstraction of benzylic hydrogens, forming conjugated dienes before full aromaticity is achieved .

-

Byproducts : Over-dehydrogenation produces naphthalene derivatives (e.g., 1,5-DMN), while cracking generates lighter hydrocarbons like toluene .

Isomerization to Thermodynamically Favored Products

Isomerization optimizes the yield of 2,6-DMN from mixed dimethyltetralin streams.

Comparative Isomerization Data

| Catalyst | Temp. (°C) | 2,6-DMN Selectivity (%) | Byproduct Formation (%) | Source |

|---|---|---|---|---|

| H-ZSM-5 (Si/Al=30) | 250 | 94 | 6 (trimethylnaphthalenes) | |

| Beta-zeolite | 300 | 88 | 12 (alkylbenzenes) | |

| MTW-zeolite | 275 | 91 | 9 (polymethylated) |

-

Kinetic Control : Lower temperatures favor 2,6-DMN due to restricted pore diffusion in zeolites, limiting bulkier isomer formation .

-

Acid Site Strength : Strong Brønsted acids (e.g., H-ZSM-5) enhance methyl group migration via carbocation intermediates .

Oxidation to Dicarboxylic Acid Derivatives

Controlled oxidation of 2,6-dimethyltetralin yields dicarboxylic esters, intermediates for high-performance polymers.

Oxidation Pathways and Yields

-

Radical Mechanism : Co/Mn/Br systems initiate free-radical chain reactions, selectively attacking methyl groups .

-

Challenges : Over-oxidation to CO occurs at elevated temperatures (>160°C), reducing yields .

Alkylation and Functionalization Reactions

2,6-Dimethyltetralin participates in Friedel-Crafts alkylation to form higher molecular weight aromatics.

Example: Reaction with 2,6-Dichloro-2,6-dimethylheptane

| Reagent | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2,6-Dichloro-2,6-dimethylheptane | AlCl | Benzsuberane derivatives | 45 |

-

Mechanism : AlCl facilitates electrophilic attack on the tetralin ring, forming fused bicyclic structures .

-

Side Reactions : Competing dehydrohalogenation generates olefins (e.g., 2,6-dimethylheptene) .

Hydrogen Transfer in Solvent Systems

2,6-Dimethyltetralin acts as a hydrogen donor in coal liquefaction and catalytic cracking.

Hydrogen Donor Capacity

| Process | Temp. (°C) | H Transfer (mmol/g) | Byproducts | Source |

|---|---|---|---|---|

| Coal liquefaction | 425 | 1.8 ± 0.2 | Methylindane, naphthalene | |

| FCC oil upgrading | 450 | 2.1 ± 0.3 | Light gases (C-C) |

Propriétés

IUPAC Name |

2,6-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRBFZCGSZKZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335007, DTXSID20871193 | |

| Record name | 2,6-DIMETHYLTETRALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7524-63-2 | |

| Record name | 2,6-DIMETHYLTETRALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.